molecular formula C5H7IN2O B8436797 2-(5-iodopyrazol-1-yl)ethanol

2-(5-iodopyrazol-1-yl)ethanol

Cat. No.: B8436797
M. Wt: 238.03 g/mol
InChI Key: MNTGNXXNBMJOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Iodopyrazol-1-yl)ethanol is a pyrazole derivative characterized by an iodine atom at the 5-position of the pyrazole ring and an ethanol group at the 1-position. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the iodine substituent. The ethanol moiety provides hydrophilicity, improving solubility in polar solvents, a critical factor for pharmaceutical applications .

Properties

Molecular Formula

C5H7IN2O

Molecular Weight

238.03 g/mol

IUPAC Name

2-(5-iodopyrazol-1-yl)ethanol

InChI

InChI=1S/C5H7IN2O/c6-5-1-2-7-8(5)3-4-9/h1-2,9H,3-4H2

InChI Key

MNTGNXXNBMJOOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCO)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-iodopyrazol-1-yl)ethanol typically involves the iodination of a pyrazole precursor followed by the introduction of the ethanol group. One possible route could be:

    Iodination: Starting with pyrazole, an iodination reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Ethanol Group Introduction: The iodinated pyrazole can then be reacted with ethylene oxide or a similar reagent to introduce the ethanol group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-iodopyrazol-1-yl)ethanol can undergo various types of chemical reactions:

    Oxidation: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other groups (e.g., amine, hydroxyl) using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: 2-(5-Iodo-pyrazol-1-yl)-acetaldehyde or 2-(5-Iodo-pyrazol-1-yl)-acetic acid.

    Reduction: 2-(5-Hydro-pyrazol-1-yl)-ethanol.

    Substitution: 2-(5-Substituted-pyrazol-1-yl)-ethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-iodopyrazol-1-yl)ethanol can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a useful intermediate in organic synthesis.

Biology

In biological research, compounds with pyrazole rings are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives might be investigated for their potential therapeutic effects. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(5-iodopyrazol-1-yl)ethanol would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The iodine atom might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Key Observations :

  • Iodo vs. Nitro Groups: The iodine atom in this compound offers distinct halogen bonding capabilities compared to the electron-withdrawing nitro group in Impurity D. This difference may influence binding affinity in drug-target interactions .

Key Observations :

  • Catalyst Use : Impurity D/E syntheses () employ magnetically recoverable catalysts (e.g., Fe3O4@FU NPs), reducing waste and improving scalability compared to traditional methods.
  • nitro groups) .


Key Observations :

  • Structural Mimicry: The ethanol group in this compound may mimic tyrosine’s hydroxyl group, suggesting possible enzyme inhibition (e.g., tyrosinase) akin to compounds.
  • Halogen vs. Hydroxyl : Iodo substituents could offer stronger hydrophobic interactions than hydroxyl groups, altering target selectivity .

Q & A

Basic: What synthetic methodologies are effective for producing 2-(5-iodopyrazol-1-yl)ethanol, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:

  • Step 1: React 5-iodopyrazole with ethylene oxide or a substituted ethanol derivative under controlled pH (neutral to mildly basic) to introduce the ethanol moiety.
  • Step 2: Optimize yield by adjusting temperature (60–80°C), solvent polarity (ethanol or acetonitrile preferred), and catalyst (e.g., p-toluenesulfonic acid for imine formation, as seen in imidazole analogs) .
  • Purification: Recrystallization from ethanol or column chromatography removes unreacted iodopyrazole byproducts .

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